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5-Cyclopentyl-1,3,4-oxadiazol-2-

amine

Cat. No.: B1357718 Get Quote

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a

"privileged scaffold" in medicinal chemistry. Its significance stems from its favorable

physicochemical properties, metabolic stability, and its capacity to act as a bioisostere for

amide and ester functional groups.[1][2] This bioisosterism allows it to engage in crucial

hydrogen bonding interactions with biological targets, often leading to enhanced

pharmacological activity.[1] Derivatives of 1,3,4-oxadiazole exhibit an impressively broad

spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and

antiviral effects.[2][3]

This guide focuses on a specific derivative, 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. By

tethering a cyclopentyl group to the C5 position, the molecule's lipophilicity and conformational

flexibility are modulated, potentially influencing its interaction with target proteins and its

pharmacokinetic profile. The presence of a primary amine at the C2 position provides a critical

handle for synthetic modification, enabling the exploration of a vast chemical space for drug

discovery endeavors. This document serves as a technical resource for researchers and drug

development professionals, providing a comprehensive overview of the core chemical

properties, synthesis, and potential applications of this promising compound.

Section 1: Physicochemical and Structural
Properties
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Understanding the fundamental properties of a molecule is the cornerstone of its development

as a potential therapeutic agent. These properties dictate its behavior in both chemical and

biological systems.

Core Chemical Attributes
The key identifying and physicochemical properties of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
are summarized below. While experimentally determined values for properties like melting point

and solubility are not widely published, data from reliable chemical suppliers and computational

predictions provide a solid foundation.

Property Value Source

Molecular Formula C₇H₁₁N₃O [4][5][6]

Molecular Weight 153.18 g/mol [4][5]

Appearance White to off-white solid powder [4]

Purity Typically >95% (LC-MS) [4]

InChI Key
ZMMAKUGJTOHVRG-

UHFFFAOYSA-N
[4][6]

SMILES C1CCC(C1)C2=NN=C(O2)N [6]

Predicted XlogP 1.1 [6]

Predicted CCS ([M+H]⁺) 129.9 Å² [6]

Structural Elucidation and Crystallographic Insights
While a specific crystal structure for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine is not publicly

available, extensive crystallographic studies on analogous 5-substituted-1,3,4-oxadiazol-2-

amines provide authoritative insights into its expected solid-state conformation and

intermolecular interactions.[7][8][9]

Planarity and Bond Characteristics: The 1,3,4-oxadiazole ring is inherently planar due to its

aromaticity.[9] X-ray diffraction studies on compounds like 5-phenyl-1,3,4-oxadiazol-2-amine

reveal that the bond lengths within the ring are intermediate between single and double
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bonds, indicating significant electron delocalization.[8][9][10] For example, the C-O and C=N

bond lengths are nearly identical, and the torsion angle between the atoms of the ring is

close to 0°.[7][9]

Intermolecular Hydrogen Bonding: A defining feature of this class of compounds is their

ability to form robust intermolecular hydrogen bonds. The exocyclic amino group (N-H) acts

as a hydrogen bond donor, while the nitrogen atoms within the oxadiazole ring (specifically

N3 and N4) serve as acceptors. This typically results in the formation of inversion dimers or

extended chain motifs in the crystal lattice, contributing to the compound's solid-state

stability.[8][9] This strong hydrogen bonding potential is also crucial for molecular recognition

at biological targets.

Caption: Typical R₂²(8) hydrogen bonding dimer motif.

Section 2: Synthesis and Mechanistic Rationale
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several

reliable methods reported in the literature. The most common and direct approach involves the

dehydrative cyclization of an acyl semicarbazide, which is itself formed from a carboxylic acid

derivative and semicarbazide.

Recommended Synthetic Protocol
This protocol adapts a widely used method involving phosphorus oxychloride (POCl₃) as the

dehydrating and cyclizing agent.[11] The causality behind this choice is its high efficiency in

promoting the intramolecular cyclization of the semicarbazide intermediate to form the stable

oxadiazole ring.

Step 1: Formation of Cyclopentanecarbonyl Semicarbazide

This step is often performed in situ but involves the reaction of a cyclopentanecarboxylic acid

derivative (e.g., cyclopentanecarbonyl chloride) with semicarbazide.

Step 2: Dehydrative Cyclization to form 5-Cyclopentyl-1,3,4-oxadiazol-2-amine

To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in excess phosphorus

oxychloride (5-10 vol), add semicarbazide hydrochloride (1.1 eq) portion-wise at 0-5 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 100-

110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice with vigorous stirring. Self-Validation: This step quenches the excess POCl₃ and

precipitates the product.

The acidic solution is then basified to a pH of 8-9 using a saturated solution of potassium

hydroxide (KOH) or sodium bicarbonate (NaHCO₃) while keeping the temperature below 10

°C. Causality: Basification neutralizes the acid and converts the amine salt to the free base,

causing it to precipitate.

The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold

water until the filtrate is neutral, and dried under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent system,

such as ethanol/water, to yield the final product as a white solid.
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Starting Materials:
- Cyclopentanecarboxylic Acid

- Semicarbazide HCl
- POCl₃

1. Reactant Mixing
Add semicarbazide to acid in POCl₃ at 0-5 °C

2. Reflux
Heat mixture to 100-110 °C for 4-6h.

Monitor via TLC.

3. Quenching
Cool and pour onto crushed ice.

4. Basification
Adjust pH to 8-9 with KOH/NaHCO₃ solution.

5. Isolation
Filter precipitate, wash with H₂O, and dry.

Purified Product:
5-Cyclopentyl-1,3,4-oxadiazol-2-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine.

Alternative Synthetic Strategies
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While the POCl₃ method is robust, other strategies offer advantages in terms of milder

conditions or different substrate compatibility. A notable alternative is the oxidative cyclization of

acyl thiosemicarbazides.[3][12] This involves reacting a hydrazide with an isothiocyanate,

followed by cyclization using an oxidizing agent like iodine or 1,3-dibromo-5,5-

dimethylhydantoin (DBDMH).[1][3] The choice of method often depends on the scale of the

synthesis and the presence of other functional groups in the molecule.

Section 3: Spectroscopic and Analytical
Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. Based on data from closely related analogues, the following spectral characteristics

are expected for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine.[11][13]
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Technique Expected Observations

¹H NMR

- -NH₂ Signal: A broad singlet around δ 7.0-7.5

ppm, exchangeable with D₂O. - Cyclopentyl CH:

A multiplet (quintet or complex) around δ 3.0-3.3

ppm for the methine proton attached to the ring.

- Cyclopentyl CH₂: A series of multiplets

between δ 1.6-2.1 ppm for the remaining

methylene protons.

¹³C NMR

- Oxadiazole C2: A signal in the highly

deshielded region, δ ~165-170 ppm (C-NH₂). -

Oxadiazole C5: A signal also in the deshielded

region, δ ~155-160 ppm (C-Cyclopentyl). -

Cyclopentyl C1: A signal for the methine carbon

around δ ~35-40 ppm. - Cyclopentyl C2/C3:

Signals for the methylene carbons around δ

~25-32 ppm.

FT-IR (cm⁻¹)

- N-H Stretch: A pair of sharp peaks in the range

of 3100-3400 cm⁻¹ for the primary amine. - C=N

Stretch: A strong absorption around 1600-1650

cm⁻¹. - C-O-C Stretch: Characteristic

absorptions for the oxadiazole ring around

1020-1250 cm⁻¹.

Mass Spec (ESI-MS)
- [M+H]⁺: Expected at m/z 154.0975. - [M+Na]⁺:

Expected at m/z 176.0794.

Section 4: Chemical Reactivity and Stability
The reactivity of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine is dominated by the nucleophilic

character of the exocyclic 2-amino group and the general stability of the aromatic oxadiazole

core.

N-Acylation and Derivatization: The primary amine is readily acylated by reacting with acid

chlorides or anhydrides in the presence of a base like triethylamine or pyridine.[11] This
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reaction is fundamental for creating libraries of amide derivatives for structure-activity

relationship (SAR) studies.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields the

corresponding urea or thiourea derivatives, which are common motifs in bioactive molecules.

Stability: The 1,3,4-oxadiazole ring is chemically and metabolically stable, resistant to

hydrolysis and common metabolic transformations, which is a highly desirable trait for drug

candidates.[2]

Section 5: Potential Applications in Drug Discovery
The true value of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine lies in its potential as a scaffold for

developing novel therapeutic agents. The 1,3,4-oxadiazole core is associated with a vast array

of pharmacological activities, providing a strong rationale for its investigation.

Established Bioactivities of the 1,3,4-Oxadiazole Core
Derivatives of this scaffold have been extensively reported to possess a wide range of

biological effects:

Antimicrobial Activity: Numerous 1,3,4-oxadiazole derivatives have shown potent activity

against various strains of bacteria and fungi.[3][14][15]

Anticancer Activity: The scaffold is present in many compounds evaluated for their cytotoxic

effects against various cancer cell lines.[2][3]

Anti-inflammatory and Analgesic Effects: These compounds have been investigated as

inhibitors of inflammatory pathways.[3]

Antiviral Activity: The ring system is a component of molecules with activity against viruses

such as HIV.[11]

A particularly compelling piece of evidence for the potential of 5-Cyclopentyl-1,3,4-oxadiazol-
2-amine comes from its close analogue, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, which has

been demonstrated to lower blood sugar in mammals.[16] This suggests that the title

compound could be a valuable starting point for the development of new anti-diabetic agents.
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Potential Therapeutic Areas

5-Cyclopentyl-
1,3,4-oxadiazol-2-amine

Anti-diabetic

 Analogue Activity [9]

Anticancer

 Core Activity [10,11]

Antimicrobial

 Core Activity [12,18]

Anti-inflammatory

 Core Activity [10]

Antiviral

 Core Activity [16]

Click to download full resolution via product page

Caption: Potential therapeutic applications based on core scaffold activity.

Conclusion
5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a molecule of significant interest to the medicinal

chemistry community. It is built upon the robust and versatile 1,3,4-oxadiazole scaffold, which

has a proven track record in the development of bioactive compounds. Its synthesis is

straightforward, and its physicochemical properties, including high stability and potential for

crucial hydrogen bonding, make it an attractive starting point for drug discovery programs. The

demonstrated hypoglycemic activity of a close analogue provides a specific and compelling

direction for future research, particularly in the area of metabolic diseases. The amenability of

the 2-amino group to a wide range of chemical modifications ensures that this compound can

serve as a valuable building block for the creation of diverse chemical libraries aimed at

discovering next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1357718?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

